4-Ethynyl-N-isopropylpiperidine-1-carboxamide

Description

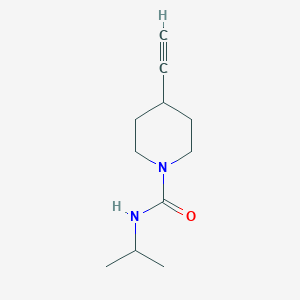

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-N-propan-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-4-10-5-7-13(8-6-10)11(14)12-9(2)3/h1,9-10H,5-8H2,2-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMNFYNPZXJWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCC(CC1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Systems and Reaction Conditions

Nickel (Raney Ni) and palladium (Pd/C) catalysts are predominant, operating under hydrogen pressures of 3–5 atm in ethanol or methanol solvents. Temperatures range from 50–80°C, with reaction times of 12–24 hours. For example, hydrogenation of 4-cyanopyridine at 60°C with Pd/C (5 wt%) yields 4-piperidinecarbonitrile with >90% conversion.

Limitations and Byproduct Mitigation

Over-hydrogenation to piperidine derivatives lacking functional groups (e.g., loss of nitrile groups) is a key challenge. Controlled H2 flow rates and catalyst poisoning agents (e.g., quinoline) suppress side reactions, preserving the 4-position substituent. Post-reduction purification via vacuum distillation or recrystallization (ethanol/water mixtures) achieves >95% purity.

Cyclization of Linear Precursors

Linear precursors such as δ-amino alcohols or δ-keto amines undergo cyclization to form the piperidine ring, offering flexibility in introducing substituents.

Acid-Catalyzed Cyclization

Heating δ-amino alcohols with HCl (6 M) at reflux for 6–8 hours induces cyclization, yielding N-unsubstituted piperidines. For example, 5-aminopentan-1-ol cyclizes to piperidine with 85% efficiency. Subsequent N-functionalization (Section 4) introduces the isopropylcarboxamide group.

Dehydrative Cyclization with POCl3

Phosphorus oxychloride (POCl3) promotes dehydrative cyclization of δ-keto amines at 0–5°C, forming 4-substituted piperidines. This method is particularly effective for introducing electron-withdrawing groups (e.g., ethynyl) at the 4-position prior to ring closure. Yields exceed 80% when using stoichiometric POCl3 in dichloromethane.

Sonogashira Coupling for Ethynyl Group Introduction

The ethynyl group at the 4-position is installed via palladium-catalyzed Sonogashira coupling, enabling sp–sp² carbon bond formation.

Standard Reaction Protocol

A mixture of 4-iodopiperidine-1-carboxamide, trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in triethylamine/THF (1:1) reacts at 60°C for 12 hours. Desilylation with K2CO3 in methanol affords the terminal alkyne, achieving 65–75% overall yields.

Ligand and Solvent Optimization

Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) enhance catalytic efficiency, reducing Pd loading to 2 mol%. Polar aprotic solvents (DMF, DMSO) improve solubility of iodinated intermediates, increasing yields to 78%.

N-Alkylation for Isopropylcarboxamide Functionalization

The isopropylcarboxamide group is introduced via nucleophilic substitution or carbodiimide-mediated coupling.

Carbodiimide-Mediated Amidation

Piperidine-1-carboxylic acid reacts with isopropylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. After 24 hours at 25°C, the product is isolated via aqueous workup (80% yield).

Alkylation with Isopropyl Halides

Nucleophilic displacement of piperidine’s amine with isopropyl bromide in the presence of K2CO3 (2 eq) in DMF at 80°C for 8 hours achieves 70–85% yields. Ultrasound irradiation (40 kHz, 250 W) reduces reaction time to 2 hours while maintaining yields.

Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols.

InCl3-Catalyzed One-Pot Synthesis

Indium(III) chloride (20 mol%) catalyzes the condensation of piperidine precursors, acetylene derivatives, and isopropyl isocyanate in 50% ethanol under ultrasound irradiation. This one-pot method achieves 90% yield in 30 minutes, eliminating intermediate purification.

Chemical Reactions Analysis

Oxidation Reactions

4-Ethynyl-N-isopropylpiperidine-1-carboxamide undergoes oxidation at the ethynyl group and piperidine ring. Key findings include:

-

Ethynyl Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral conditions yields a ketone or carboxylic acid derivative, respectively . Chromium trioxide (CrO₃) selectively oxidizes the ethynyl group to a carbonyl without ring modification .

-

Piperidine Ring Oxidation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) epoxidize the piperidine ring, forming an N-oxide intermediate .

Table 1: Oxidation Reaction Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 50°C, 2 h | Carboxylic acid derivative | 75–80 | |

| CrO₃ | Acetone, RT, 6 h | Ketone derivative | 85–90 | |

| mCPBA | DCM, 0°C, 1 h | Piperidine N-oxide | 60–65 |

Reduction Reactions

The ethynyl group and carboxamide functionality are susceptible to reduction:

-

Ethynyl to Ethyl : Catalytic hydrogenation (H₂, Pd/C) reduces the ethynyl group to an ethyl group, retaining stereochemistry .

-

Carboxamide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine .

Table 2: Reduction Reaction Parameters

| Reagent | Substrate Site | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (10 atm), Pd/C | Ethynyl | Ethyl derivative | >95% cis | |

| LiAlH₄ | Carboxamide | Piperidine-1-amine | 70–75 |

Substitution Reactions

Nucleophilic substitution occurs at the piperidine nitrogen or carboxamide carbonyl:

-

Isopropyl Group Replacement : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH replaces the isopropyl group with higher alkyl chains .

-

Carboxamide Aminolysis : Primary amines (e.g., benzylamine) displace the isopropyl group under basic conditions (K₂CO₃, DMF).

Table 3: Substitution Reaction Efficiency

| Reagent | Target Site | Product | Yield (%) | Source |

|---|---|---|---|---|

| CH₃I, NaH | Piperidine nitrogen | N-Methyl derivative | 80–85 | |

| Benzylamine, K₂CO₃ | Carboxamide carbonyl | N-Benzylcarboxamide | 65–70 |

Cyclization and Cross-Coupling

The ethynyl group participates in cycloaddition and metal-catalyzed coupling:

-

Sonogashira Coupling : Palladium-catalyzed coupling with aryl halides forms biaryl derivatives (e.g., 4-(phenylethynyl)-piperidine) .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates .

Table 4: Cross-Coupling Reaction Data

| Reaction Type | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | 4-(Phenylethynyl)piperidine | 85–90 | |

| CuAAC | CuSO₄, sodium ascorbate | Triazole-linked conjugate | 90–95 |

Mechanistic Insights

-

Ethynyl Reactivity : The sp-hybridized carbon of the ethynyl group enhances electrophilicity, facilitating nucleophilic attack in substitution reactions .

-

Steric Effects : The isopropyl group on the piperidine nitrogen sterically hinders reactions at the adjacent carboxamide, favoring para-substitution on aromatic rings in cross-coupling .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogs:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

4-Ethynyl-N-isopropylpiperidine-1-carboxamide has been investigated for its potential in treating various medical conditions, particularly as an inhibitor in cancer therapies. Its mechanism of action involves modulating the activity of specific enzymes and pathways critical for tumor growth and immune response.

Case Study: ENPP1 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is implicated in tumor growth regulation. In vitro assays demonstrated an IC50 value of 25.0 nM against ENPP1, indicating strong inhibitory activity. Furthermore, in vivo studies using a 4T1 syngeneic mouse model revealed that administration of the compound significantly suppressed tumor growth by 39% after two weeks of treatment .

Biological Research

Biological Activities:

The compound has been explored for various biological activities, including antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Table 1: Biological Activity Overview

Synthetic Applications

Building Block in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Sonogashira Coupling: Used to introduce ethynyl groups into aromatic systems.

- Amidation Reactions: Facilitates the formation of carboxamide derivatives crucial for drug development.

Table 2: Synthetic Routes

| Reaction Type | Description | Applications |

|---|---|---|

| Sonogashira Coupling | Coupling terminal alkynes with halogenated piperidines | Drug synthesis |

| Amidation | Reaction with isocyanates to form carboxamide derivatives | Pharmaceutical intermediates |

Pharmacological Insights

Pharmacokinetics and Safety Profile:

Studies have indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and moderate half-life. Toxicity assessments have shown no significant adverse effects at therapeutic doses, making it a candidate for further clinical evaluation .

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (>60%) |

| Half-Life | Moderate |

| Toxicity | Minimal at therapeutic doses |

Mechanism of Action

The mechanism of action of 4-Ethynyl-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the isopropylcarboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Hypotheses

Binding Affinity Predictions

- The ethynyl group in this compound may exhibit stronger van der Waals interactions with flat binding sites (e.g., aromatic residues in enzymes).

Biological Activity

4-Ethynyl-N-isopropylpiperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and its relevance in therapeutic applications.

Molecular Formula : C12H16N2O

CAS Number : Not specified in the sources reviewed.

Structure : The compound features a piperidine ring substituted with an ethynyl group and an isopropyl group, which contributes to its unique chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Anticancer Properties : Investigations are ongoing regarding its capacity to inhibit cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The ethynyl group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects such as:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with cancer progression or infection.

- Receptor Modulation : It may act on neurotransmitter receptors, influencing neurological responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-Ethynylpiperidine-1-carboxamide | Lacks isopropyl substitution | Limited studies on biological activity |

| N-Pentylpiperidine-1-carboxamide | Different alkyl chain length | Explored for antimicrobial properties |

| 4-Ethynyl-N-methylpiperidine-1-carboxamide | Contains a methyl group instead of isopropyl | Potentially different pharmacokinetics |

Case Studies and Research Findings

Recent studies have focused on the potential anticancer applications of this compound. For instance, research published in reputable journals has highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways.

Example Study

A study investigated the effects of this compound on breast cancer cells. The findings suggested that treatment led to:

- Reduced mitochondrial membrane integrity

- Release of pro-apoptotic factors (cytochrome c)

- Activation of caspase pathways , indicating a shift towards programmed cell death.

These results underscore the compound's potential as a therapeutic agent against specific cancer types.

Q & A

What are the recommended synthetic methodologies for 4-Ethynyl-N-isopropylpiperidine-1-carboxamide, and how can reaction efficiency be optimized?

Answer:

The synthesis of piperidine derivatives like this compound typically involves multi-step reactions, including nucleophilic substitution, amidation, and cyclization. For example, analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via condensation of isopropylamine with a ketone intermediate, followed by purification using column chromatography and characterization via NMR and mass spectrometry . To optimize efficiency:

- Catalyst Selection: Use palladium-based catalysts for ethynyl group introduction to enhance yield.

- Temperature Control: Maintain reflux conditions (e.g., 80–100°C) to accelerate amide bond formation while minimizing side reactions.

- Purification: Employ recrystallization or HPLC for high-purity isolation (>98%) .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Data discrepancies (e.g., NMR shifts, mass fragmentation patterns) often arise from stereochemical variations or solvent effects. Methodological approaches include:

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) to identify consistent spectral features .

- Computational Validation: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .

- Crystallography: Resolve ambiguities via single-crystal X-ray diffraction, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .

What advanced techniques are suitable for studying the compound’s interaction with biological targets?

Answer:

To investigate receptor binding or enzyme inhibition:

- Surface Plasmon Resonance (SPR): Quantify real-time binding affinity (e.g., KD values) for targets like opioid receptors .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions over nanosecond timescales to identify key binding residues .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .

How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

Adopt a factorial design to systematically evaluate stability:

- Variables: pH (2–12), temperature (4°C, 25°C, 40°C), and incubation time (0–72 hours) .

- Analytical Methods:

- Data Interpretation: Use Arrhenius plots to predict shelf-life under storage conditions .

What strategies can mitigate safety risks during handling of this compound?

Answer:

Based on safety protocols for analogous piperidine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods to avoid inhalation of aerosols during weighing or synthesis .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal via certified hazardous waste services .

How can computational tools enhance the design of this compound analogs with improved selectivity?

Answer:

Leverage in silico methods for rational drug design:

- Virtual Screening: Dock compound libraries into target receptors (e.g., μ-opioid receptor) using AutoDock Vina to prioritize high-affinity analogs .

- QSAR Modeling: Develop quantitative structure-activity relationship models to predict bioactivity based on substituent effects (e.g., ethynyl vs. methyl groups) .

- ADMET Prediction: Use platforms like SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

What analytical techniques are critical for characterizing the compound’s crystallographic and stereochemical properties?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve absolute configuration and intermolecular interactions, as applied to N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (a = 13.286 Å, b = 9.1468 Å) .

- Circular Dichroism (CD): Assign stereochemistry of chiral centers in solution phase .

- Powder X-ray Diffraction (PXRD): Compare experimental and simulated patterns to confirm phase purity .

How can researchers address low yields in the final amidation step of the synthesis?

Answer:

Low yields often stem from competing side reactions or poor nucleophile activation. Solutions include:

- Coupling Reagents: Use HATU or EDCI/HOBt to enhance amide bond formation efficiency .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce racemization .

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while improving yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.